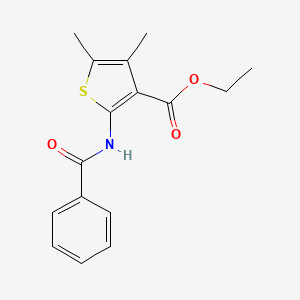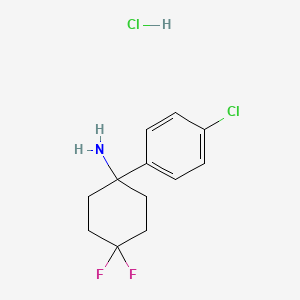
1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chlorophenyl)biguanide hydrochloride” is similar to the one you mentioned . It has a molecular weight of 248.11 and its IUPAC name is N-(4-chlorophenyl)imidodicarbonimidic diamide hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “1-(4-Chlorophenyl)biguanide hydrochloride”, it has a molecular weight of 248.11 .
Aplicaciones Científicas De Investigación
Cyclopropenone Oximes: Preparation and Reaction with Isocyanates
- Research by Yoshida et al. (1988) in the Bulletin of the Chemical Society of Japan shows that cyclopropenone oxime hydrochlorides, which are structurally related to 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, react with isocyanates to form 4,6-diazaspiro[2.3]hexenones, potentially useful in synthetic chemistry applications (H. Yoshida et al., 1988).
Degradation of Diethylchlorophosphate and Sarin
- A study by Verma et al. (2012) in the journal Carbon indicates that 1-(4-Chlorophenyl)-N-hydroxymethanimine, closely related to 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, is used in carbon-supported oxime systems for the degradation of sarin and its simulant, diethylchlorophosphate. This research is significant in the field of chemical defense and environmental decontamination (A. K. Verma et al., 2012).
Alumina-supported Oxime for the Degradation of Sarin and Diethylchlorophosphate
- Verma et al. (2013) in Chemosphere conducted research on alumina-supported oxime systems, involving 1-(4-Chlorophenyl))-N-hydroxymethanimine, for the degradation of sarin and diethylchlorophosphate. This highlights the compound's potential application in hazardous material management and environmental protection (A. K. Verma et al., 2013).
Discovery of Nonpeptide Agonist of the GPR14/Urotensin-II Receptor
- Croston et al. (2002) in the Journal of Medicinal Chemistry identified a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, demonstrating the potential of structurally similar compounds in pharmacological research and drug development (G. Croston et al., 2002).
Aryl Cations from Aromatic Halides
- A study by Protti et al. (2004) in The Journal of Organic Chemistry on the photochemistry of chlorophenols, including 4-chlorophenol, reveals insights into the reductive dehalogenation process and the generation of aryl cations. This research could be relevant to the synthesis and reactions of related chlorophenyl compounds (S. Protti et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-9(2-4-10)11(16)5-7-12(14,15)8-6-11;/h1-4H,5-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACHSJRHUSMPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)Cl)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)
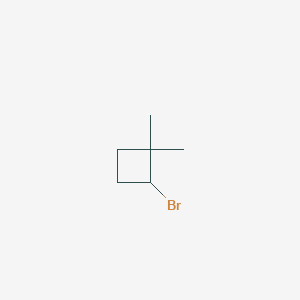
![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

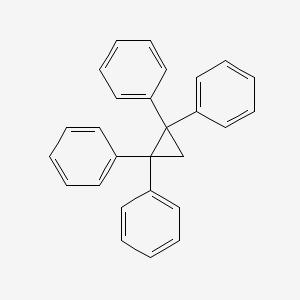
![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)
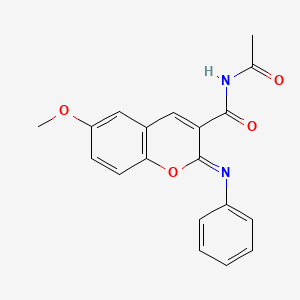
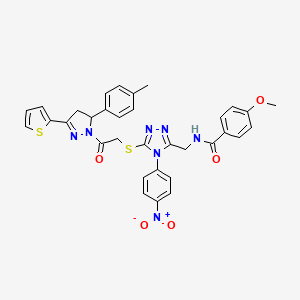

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

